molecular formula C9H18N2O3 B000078 Butyl (2S)-2,5-diamino-5-oxopentanoate CAS No. 3837-34-1

Butyl (2S)-2,5-diamino-5-oxopentanoate

Cat. No.: B000078
CAS No.: 3837-34-1
M. Wt: 202.25 g/mol
InChI Key: HVKWQKRQGKCDSG-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl (2S)-2,5-diamino-5-oxopentanoate is a chiral ester derivative of glutamine, characterized by a pentanoate backbone with a butyl ester group at the carboxyl terminus and two amino groups at positions 2 and 3. The stereochemistry at the C2 position (S-configuration) confers specificity in its biochemical interactions, particularly in enzyme-mediated processes. Its structural features, including the diamino and oxo groups, influence solubility, stability, and biological activity .

Properties

IUPAC Name

butyl (2S)-2,5-diamino-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-2-3-6-14-9(13)7(10)4-5-8(11)12/h7H,2-6,10H2,1H3,(H2,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKWQKRQGKCDSG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(CCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)[C@H](CCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl (2S)-2,5-diamino-5-oxopentanoate typically involves the esterification of (2S)-2,5-diamino-5-oxopentanoic acid with butanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to achieve a more sustainable and scalable synthesis. These reactors allow for precise control over reaction parameters, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Butyl (2S)-2,5-diamino-5-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

Organic Synthesis

Butyl (2S)-2,5-diamino-5-oxopentanoate serves as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.

Biological Studies

In biological research, this compound is utilized as a precursor for studying amino acid metabolism and enzyme interactions. It can act as a substrate or inhibitor in biochemical pathways, providing insights into metabolic processes and enzyme kinetics.

Pharmaceutical Development

The compound plays a role in the development of pharmaceuticals containing the (iS)-2-aminoglutarimide moiety. This structural feature is essential for creating biologically active compounds that may have therapeutic applications .

Case Studies

Several studies highlight the utility of this compound in research:

  • Enzyme Activity Modulation : A study demonstrated that derivatives of this compound could influence enzyme activity in metabolic pathways related to amino acids, showcasing its potential as a research tool in enzymology.
  • Pharmaceutical Synthesis : Research has indicated that this compound acts as an effective intermediate in synthesizing compounds with therapeutic properties against various diseases.
  • Chemical Reactions : The compound has been subjected to various chemical reactions such as oxidation and reduction, leading to the formation of novel derivatives that exhibit enhanced biological activities.

Mechanism of Action

The mechanism of action of Butyl (2S)-2,5-diamino-5-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include amino acid metabolism, signal transduction, and protein synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) (2S)-5-Amino-2-(3,5-dibromo-4-hydroxyanilino)-5-oxopentanoic Acid
  • Structure: Shares the (2S)-5-amino-5-oxopentanoate backbone but replaces the butyl ester with a carboxylic acid group and introduces a 3,5-dibromo-4-hydroxyanilino substituent at position 2.
  • Key Differences: The absence of the butyl ester reduces lipophilicity (logP = 3.27 vs. higher logP expected for butyl esters).
(b) Thiazol-5-ylmethyl (2S,3S,5R)-3-hydroxy-5-[(S)-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate
  • Structure: A complex peptidomimetic with a thiazole ring and multiple stereocenters.
  • Key Differences :
    • Extended hydrophobic domains (phenyl groups) and hydroperoxide moieties enhance membrane permeability but increase oxidative instability.
    • The carbamate group offers resistance to enzymatic hydrolysis compared to esters.
  • Applications : Investigated as a protease inhibitor due to its rigidified backbone .

Physicochemical and Biochemical Properties

Property Butyl (2S)-2,5-Diamino-5-oxopentanoate (2S)-5-Amino-2-(3,5-dibromo-4-hydroxyanilino)-5-oxopentanoic Acid Thiazol-5-ylmethyl Carbamate Derivative
Molecular Weight ~260–280 g/mol (estimated) 396.03 g/mol ~800–850 g/mol
logP ~1.5–2.5 (predicted) 3.27 ~4.0–5.0
Solubility Moderate in polar aprotic solvents Low (due to bromine substituents) Poor (hydrophobic substituents)
Metabolic Stability Susceptible to esterase cleavage Resistant to hydrolysis (carboxylic acid) High (carbamate group)

Biological Activity

Butyl (2S)-2,5-diamino-5-oxopentanoate, also known as (S)-tert-butyl 4,5-diamino-5-oxopentanoate, is a compound with significant biological relevance. It is a derivative of amino acids and plays a crucial role in various metabolic and physiological processes. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H16N2O3
  • Molecular Weight : Approximately 186.24 g/mol
  • Chirality : The compound exists in the (S)-enantiomeric form, which is biologically active.

This compound is involved in several critical biological processes:

  • Nitrogen Metabolism : It acts as a substrate in nitrogen metabolism, contributing to amino acid synthesis and the production of nucleotides.
  • Protein Synthesis : The compound is integral to protein synthesis pathways, influencing cellular growth and repair mechanisms.
  • Immune Function : It has been shown to modulate immune responses, potentially enhancing the body's ability to fight infections.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Antimicrobial Effects Enhances the efficacy of antibiotics against resistant strains of bacteria like E. coli .
Cytotoxicity Exhibits cytotoxic properties against various cancer cell lines, including HCT-116 and HeLa .
Enzyme Inhibition Inhibits key enzymes such as topoisomerase I, which is crucial for DNA replication in cancer cells .
Metabolic Regulation Influences metabolic pathways that are altered in diseases like glioblastoma .

Case Studies

  • Antimicrobial Potentiation
    • A study demonstrated that this compound significantly increased the potency of clarithromycin against E. coli ATCC 25922. The compound was shown to enhance membrane permeability, allowing for more effective antibiotic action .
  • Cytotoxicity in Cancer Research
    • In vitro assays revealed that this compound exhibited cytotoxic effects on colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa) cell lines. The compound's ability to inhibit topoisomerase I was linked to its cytotoxicity, suggesting potential as an anticancer agent .
  • Metabolic Pathway Alterations
    • Research on glioblastoma indicated that this compound affects metabolic pathways associated with tumor growth. Metabolomic analyses showed alterations in key metabolites when treated with this compound, highlighting its role in cancer metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl (2S)-2,5-diamino-5-oxopentanoate
Reactant of Route 2
Reactant of Route 2
Butyl (2S)-2,5-diamino-5-oxopentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.